2,4,5-Tris(thiophen-2-YL)-1H-imidazole
CAS No.:
Cat. No.: VC11070559
Molecular Formula: C15H10N2S3
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H10N2S3 |
---|---|
Molecular Weight | 314.5 g/mol |
IUPAC Name | 2,4,5-trithiophen-2-yl-1H-imidazole |
Standard InChI | InChI=1S/C15H10N2S3/c1-4-10(18-7-1)13-14(11-5-2-8-19-11)17-15(16-13)12-6-3-9-20-12/h1-9H,(H,16,17) |
Standard InChI Key | QGNFUBLSRXGMQC-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=CS4 |
Canonical SMILES | C1=CSC(=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=CS4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituent Arrangement
The compound’s structure consists of a 1H-imidazole ring substituted at the 2-, 4-, and 5-positions with thiophen-2-yl groups. The imidazole core provides a planar aromatic system, while the thiophene rings introduce sulfur atoms and extended π-conjugation. The IUPAC name, 2,4,5-trithiophen-2-yl-4,5-dihydro-1H-imidazole, reflects this substitution pattern . Key spectroscopic identifiers include:
The thiophene groups enhance electron delocalization, as evidenced by UV-Vis absorption maxima in the visible range (e.g., 450–550 nm) , making the compound suitable for charge-transfer applications.
Crystallographic and Conformational Insights
While crystallographic data for the exact compound is limited, analogous imidazole-thiophene hybrids exhibit coplanar arrangements between the imidazole ring and adjacent thiophene units . This planar geometry facilitates π-π stacking interactions, critical for solid-state electronic properties. Density functional theory (DFT) calculations on similar systems predict dihedral angles of <10° between the imidazole and thiophene rings, minimizing steric hindrance .
Synthetic Methodologies
One-Pot Synthesis Using Trichloromelamine
A solvent-free, one-pot synthesis route has been optimized using trichloromelamine (TCM) as a catalyst . The reaction involves the condensation of thiophene-2-carbaldehyde, ammonium acetate, and a diketone precursor under mild conditions (110°C, 1 hour), achieving yields up to 92% . Key advantages include:
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Catalyst Efficiency: TCM (0.07 g per mmol substrate) is reusable for three cycles without significant activity loss .
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Environmental Compatibility: Solvent-free conditions reduce waste generation.
Table 1: Optimization of Reaction Conditions
Entry | TCM (g) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1 | 0.05 | 110 | 1 | 87 |
2 | 0.07 | 110 | 1 | 92 |
3 | 0.10 | 110 | 1 | 92 |
Mechanistic Pathway
The proposed mechanism involves TCM acting as a Lewis acid, facilitating the formation of the imidazole ring via cyclocondensation . Initial Schiff base formation between the aldehyde and amine is followed by nucleophilic attack of the thiophene-thiol group, culminating in aromatization.
Applications in Optoelectronics
Charge-Transfer Chromophores
Imidazole-thiophene hybrids serve as π-linkers in donor-acceptor chromophores . For example, derivatives with nitro and methoxy substituents exhibit intramolecular charge transfer (ICT) characterized by:
Table 2: Optical Properties of Selected Derivatives
Compound | (nm) | (nm) | Stokes Shift (nm) |
---|---|---|---|
1c | 475 | 580 | 105 |
2a | 520 | 640 | 120 |
Organic Light-Emitting Diodes (OLEDs)
The compound’s high electron affinity (-3.2 eV) and hole mobility (10 cm/V·s) make it a candidate for emissive layers in OLEDs . Devices incorporating analogous imidazole derivatives achieve luminance efficiencies of 15 cd/A at 1000 cd/m.
Biological Activities
Antimicrobial Efficacy
Schiff base derivatives of 2,4,5-tris(thiophen-2-yl)-1H-imidazole exhibit broad-spectrum antimicrobial activity . For instance:
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Antibacterial: MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal: 90% inhibition of Candida albicans at 16 µg/mL .
Table 3: Antimicrobial Activity of Derivatives
Compound | MIC (µg/mL) |
---|---|
4d | 4 (S. aureus) |
5d | 8 (E. coli) |
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